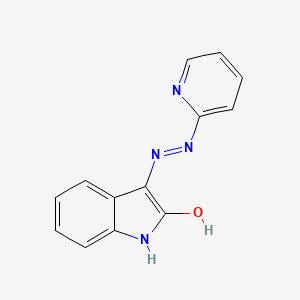![molecular formula C17H19NO3S B5157226 N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5157226.png)
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide, also known as FMME, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy and neuroprotection.
Wirkmechanismus
The mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide involves the activation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the Nrf2-ARE pathway. N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide activates these pathways by binding to specific receptors on the cell membrane, which triggers downstream signaling events.
Biochemical and Physiological Effects:
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis in cancer cells, and protects neurons from oxidative stress and glutamate-induced toxicity. N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide also induces the expression of various antioxidant enzymes, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide in lab experiments is its high yield and purity. N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide can be synthesized in large quantities and purified by column chromatography, which ensures its purity and quality. However, one of the limitations of using N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide in lab experiments is its limited solubility in water. N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide is soluble in organic solvents, such as dichloromethane and dimethyl sulfoxide (DMSO), but its solubility in water is limited. This can make it difficult to use N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide in certain experiments that require aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide. One direction is to investigate its potential in other therapeutic areas, such as inflammation and cardiovascular disease. Another direction is to develop more efficient synthesis methods for N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide, which can improve its yield and purity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer and neuroprotective effects of N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide, which can provide insights into its potential as a therapeutic agent.
Conclusion:
In conclusion, N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide is a chemical compound that has shown promising results in various scientific research applications, including cancer therapy and neuroprotection. Its mechanism of action involves the activation of various signaling pathways, and it has various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide that can provide insights into its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-(furan-2-ylmethylthio)ethanamine with 4-methoxyphenylacrylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is purified by column chromatography, and N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide has also been studied for its potential in neuroprotection. It has been shown to protect neurons from oxidative stress and glutamate-induced toxicity. N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide activates the Nrf2-ARE pathway, which is a key regulator of cellular antioxidant defense. This pathway induces the expression of various antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which protect cells from oxidative damage.
Eigenschaften
IUPAC Name |
(E)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-15-7-4-14(5-8-15)6-9-17(19)18-10-12-22-13-16-3-2-11-21-16/h2-9,11H,10,12-13H2,1H3,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYAFTXOTCYVBS-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)

![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)
![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![3-(diphenylmethyl)-5-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157215.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5157220.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate](/img/structure/B5157222.png)